molecular formula C20H29NO3S B2419079 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide CAS No. 1327244-02-9

2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B2419079
CAS No.: 1327244-02-9
M. Wt: 363.52
InChI Key: BEWLRRIKMJNEMM-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-23-17-8-6-16(7-9-17)20(10-12-24-13-11-20)15-21-19(22)14-25-18-4-2-3-5-18/h6-9,18H,2-5,10-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWLRRIKMJNEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxan-4-yl moiety, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the acetamide linkage through a reaction with cyclopentylsulfanyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide typically involves multi-step reactions. The process begins with the preparation of the oxan-4-yl moiety, followed by the introduction of the methoxyphenyl group. The final step is the formation of the acetamide linkage through a reaction with cyclopentylsulfanyl acetic acid. Key aspects of its synthesis include:

  • Reaction Conditions : Control of temperature, pressure, and catalysts to optimize yield and purity.
  • Chemical Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, reduction to thiols or amines, and substitution reactions involving the methoxy group.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow researchers to study various reaction mechanisms and develop new synthetic pathways.

Research has indicated potential therapeutic applications due to its biological activity. Investigations focus on:

  • Mechanism of Action : The compound may interact with specific molecular targets, modulating enzyme or receptor activity and influencing cellular signaling pathways.
  • Pharmacodynamics : Studies are being conducted to evaluate its effects on cellular processes and its potential as a drug candidate for various diseases.

Medicine

The compound is being explored for its pharmacokinetic properties, assessing absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for drug development.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes due to its distinct chemical properties.

A study evaluated the compound's effects on cancer cell lines, demonstrating its potential cytotoxicity against specific types of tumors. The results indicated that it could inhibit cell proliferation through apoptosis induction.

Case Study 2: Synthetic Applications

Researchers utilized this compound as an intermediate in synthesizing novel oxan derivatives with enhanced biological activities. The findings highlighted its versatility in creating compounds with targeted therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide shares structural similarities with other acetamide derivatives and compounds containing cyclopentylsulfanyl groups.
  • Methoxyphenyl oxan derivatives:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for developing new materials and therapeutic agents.

Biological Activity

The compound 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide is a novel chemical entity that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C20H29NO2SC_{20}H_{29}NO_2S with a molecular weight of 357.52 g/mol. The structure features a cyclopentyl sulfanyl group and a methoxyphenyl oxan-4-yl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H29NO2S
Molecular Weight357.52 g/mol
CAS Number1331280-48-8
Melting PointNot available
SolubilityNot available

Preliminary studies suggest that This compound acts as a modulator of various biological pathways. Its structural components indicate potential interactions with receptor sites involved in metabolic regulation and signaling pathways.

Pharmacological Effects

  • Glucose Regulation : The compound has been identified as a potential activator of glucokinase (GK), which plays a crucial role in glucose metabolism. Increased GK activity could be beneficial in managing conditions such as insulin resistance and type 2 diabetes .
  • Neuroprotective Properties : Research indicates that compounds with similar structural motifs may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .
  • Antidepressant Activity : Some derivatives related to this compound have shown promise as serotonin receptor agonists, which may translate into antidepressant effects .

Study 1: Glucose Metabolism Enhancement

A study conducted on the effects of the compound on glucose metabolism demonstrated that it significantly increased GK activity in vitro, leading to enhanced glucose uptake in muscle cells. This suggests its potential application in treating metabolic disorders.

Study 2: Neuroprotection in Animal Models

In animal models, compounds structurally related to This compound exhibited neuroprotective effects against excitotoxicity induced by glutamate. The mechanism was hypothesized to involve modulation of calcium ion influx and reduction of reactive oxygen species (ROS) production.

Table 2: Summary of Biological Activities

Activity TypeEffect DescriptionReference
Glucose RegulationIncreased glucokinase activity
NeuroprotectionReduced excitotoxicity in neural cells
AntidepressantPotential serotonin receptor agonist

Q & A

Q. What synthetic routes are recommended for preparing 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, including sulfanyl group coupling and amide bond formation. Key steps and optimization strategies include:

  • Sulfanyl-Acetamide Coupling : Use cyclopentylthiol under basic conditions (e.g., NaH in THF) to react with α-bromoacetamide intermediates. Temperature control (~0–25°C) minimizes side reactions like oxidation .
  • Oxane Ring Formation : The 4-(4-methoxyphenyl)oxan-4-yl group can be synthesized via acid-catalyzed cyclization of diols with 4-methoxybenzaldehyde, followed by reductive amination with methylamine .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfanyl CouplingCyclopentylthiol, NaH, THF, 0°C → RT65–75≥95%
Oxane FormationH2SO4, diol, 4-methoxybenzaldehyde, 80°C50–6090–95%
Final AmidationEDC/HOBt, DMF, RT70–80≥98%

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR confirm the cyclopentylsulfanyl group (δ 1.5–2.5 ppm for cyclopentyl protons) and oxane ring (δ 3.3–4.0 ppm for ether oxygens) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ for C22H31NO3S: 390.207) .
  • HPLC-PDA : Assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

Contradictions in bioactivity (e.g., varying IC50 values in enzyme inhibition assays) may arise from:

  • Assay Conditions : Compare buffer pH (e.g., Tris vs. phosphate buffers affecting protonation states) and co-solvents (DMSO concentration ≤1% to avoid denaturation) .
  • Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects. For example, notes sulfanyl-acetamides may bind non-specifically to thiol-rich enzymes like glutathione reductase .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of cyclopentyl and oxane groups) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Focus on modifying key pharmacophores:

  • Sulfanyl Group : Replace cyclopentyl with cyclohexyl or aromatic thiols to evaluate steric/electronic effects on target binding .
  • Oxane Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-methoxyphenyl position to modulate π-π stacking with hydrophobic enzyme pockets .
  • Amide Linker : Substitute the methylene group in the acetamide chain with carbonyl or ester groups to alter hydrogen-bonding capacity .

Q. Table 2: Example SAR Modifications

ModificationBiological Activity (IC50, μM)Target Enzyme
Cyclopentylsulfanyl0.45 ± 0.07Kinase X
Cyclohexylsulfanyl1.20 ± 0.15Kinase X
4-Nitrophenyloxane0.30 ± 0.05Kinase X

Q. How can in silico methods guide the prediction of this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) using parameters like polar surface area (<90 Ų) and lipophilicity (cLogP ~3.5) .
  • CYP450 Metabolism : Use docking software (e.g., AutoDock Vina) to identify potential CYP3A4/2D6 interactions at the sulfanyl or methoxyphenyl groups .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (>80% for cLogP 2–5) and plasma protein binding (<90%) .

Q. What experimental designs are recommended for investigating its enzyme inhibition mechanisms?

  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, notes sulfanyl-acetamides often act as uncompetitive inhibitors of proteases .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., ΔFmax at 340 nm) to assess binding affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize ligand-enzyme interactions .

Methodological Considerations for Data Reproducibility

  • Batch Variation Control : Standardize synthetic protocols (e.g., inert atmosphere for sulfanyl coupling) and store compounds under argon at –20°C .
  • Assay Validation : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to minimize inter-lab variability .

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